2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile
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Overview
Description
2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile is a complex organic compound that features a unique combination of adamantane, pyridine, and cyclopropane structures
Preparation Methods
The synthesis of 2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the pyridine and cyclopropane moieties. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated products like 1-adamantanol and 2-adamantanone .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Additionally, its unique structural properties make it useful in the development of advanced materials and catalysts for various industrial processes .
Mechanism of Action
The mechanism of action of 2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to stabilize certain molecular structures, while the pyridine and cyclopropane groups contribute to the compound’s reactivity and binding affinity . These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(Adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile include other adamantane derivatives and pyridine-containing molecules. For example, 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid and 2-(Adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides share structural similarities and exhibit comparable reactivity . the unique combination of adamantane, pyridine, and cyclopropane in this compound sets it apart, providing distinct properties and applications .
Properties
IUPAC Name |
2-(adamantane-1-carbonyl)-3-pyridin-4-ylcyclopropane-1,1-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-11-21(12-23)17(16-1-3-24-4-2-16)18(21)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15,17-18H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQBAPHESAOFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4C(C4(C#N)C#N)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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